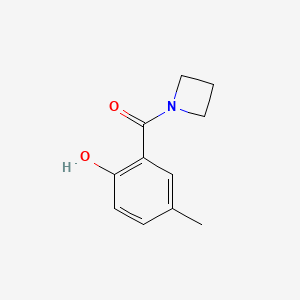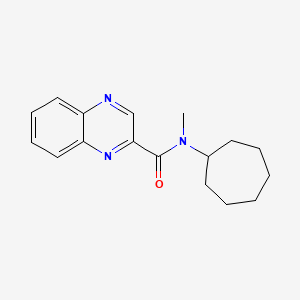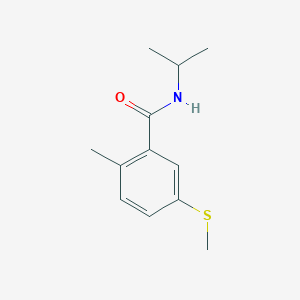
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide, also known as MDL-100,453, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a highly potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor has been implicated in various neurological and psychiatric disorders, including addiction, depression, and schizophrenia. The development of MDL-100,453 has opened up new avenues for studying the role of the dopamine D3 receptor in these disorders and for developing novel therapeutic approaches.
Mechanism of Action
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide is a highly potent and selective antagonist of the dopamine D3 receptor. As an antagonist, it binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. This leads to a decrease in the activity of the receptor, which can have various effects depending on the specific context.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide has been shown to have various biochemical and physiological effects in animal models. These effects include a decrease in drug-seeking behavior, an increase in locomotor activity, and improvements in cognitive function. These effects are thought to be mediated by the modulation of the dopamine D3 receptor in specific brain regions.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide has several advantages for use in lab experiments. It is highly potent and selective, which allows for precise modulation of the dopamine D3 receptor. It is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to its use. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor modulation over time. It also has limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists. This could lead to the development of even more effective therapies for addiction, depression, and schizophrenia. Another area of interest is the exploration of the role of the dopamine D3 receptor in other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide and how these effects can be optimized for therapeutic benefit.
Synthesis Methods
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a key intermediate, which is then subjected to various chemical transformations to yield the final product. The process is highly efficient and yields the compound in high purity.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is the role of the dopamine D3 receptor in addiction. Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide can effectively block the reinforcing effects of drugs of abuse, such as cocaine and heroin, in animal models. This suggests that targeting the dopamine D3 receptor may be a promising approach for developing therapies for addiction.
Another area of research is the role of the dopamine D3 receptor in depression and schizophrenia. Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide can modulate the activity of the dopamine D3 receptor in animal models of these disorders, leading to improvements in symptoms. This suggests that targeting the dopamine D3 receptor may be a promising approach for developing therapies for these disorders.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-12(14)13-8-9-3-4-10-11(7-9)16-6-5-15-10/h3-4,7H,2,5-6,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWLAVAZDVAIKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)

![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)

![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)


